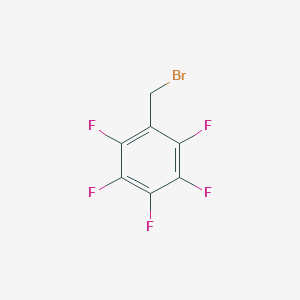

2,3,4,5,6-Pentafluorobenzyl bromide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96888. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Fluorobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEPVFFKOVDUNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170146 | |

| Record name | Pentafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 18-20 deg C; [Alfa Aesar MSDS] | |

| Record name | Pentafluorobenzyl bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1765-40-8 | |

| Record name | Pentafluorobenzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1765-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluorobenzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001765408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzyl bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96888 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentafluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alpha-bromo-2,3,4,5,6-pentafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Pentafluorobenzyl bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5VL554GFP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,3,4,5,6-Pentafluorobenzyl bromide chemical properties and structure

An In-depth Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Bromide: Properties, Structure, and Applications

Introduction

This compound (PFBBr), also known as α-bromo-2,3,4,5,6-pentafluorotoluene, is a halogenated aromatic hydrocarbon widely utilized in organic synthesis and analytical chemistry.[1][2] Its chemical structure, featuring a pentafluorinated benzene (B151609) ring attached to a bromomethyl group, confers unique reactivity that makes it an indispensable reagent for researchers, particularly in the fields of drug development and metabolomics.[1] The presence of the electron-withdrawing fluorine atoms significantly enhances the reactivity of the benzylic bromide, making it a powerful electrophile.[1]

This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound. It is intended for researchers, scientists, and drug development professionals who employ this reagent in their work.

Chemical Structure and Identification

This compound is a member of the benzyl (B1604629) bromide class where the five hydrogens on the phenyl ring are substituted by fluorine atoms.[1] This substitution pattern is critical to its function as a derivatizing agent.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene[1] |

| Synonyms | α-Bromo-2,3,4,5,6-pentafluorotoluene, (Bromomethyl)pentafluorobenzene, PFB-Br, PFBBr[1][2] |

| CAS Number | 1765-40-8[2] |

| Molecular Formula | C₇H₂BrF₅[2] |

| SMILES String | C(C1=C(C(=C(C(=C1F)F)F)F)F)Br[1] |

| InChI Key | XDEPVFFKOVDUNO-UHFFFAOYSA-N |

| InChI | 1S/C7H2BrF5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 |

Physicochemical Properties

This compound is typically a colorless to light yellow liquid at room temperature.[3][4] Due to its specific melting range, the product may also exist as a solid, a solidified melt, or a supercooled melt. It is characterized as a combustible liquid and is insoluble in water.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 260.99 g/mol [2] |

| Melting Point | 19-20 °C (lit.) |

| Boiling Point | 174-175 °C (lit.) |

| Density | 1.728 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.471 (lit.) |

| Flash Point | 83 °C (181.4 °F) - closed cup |

| Solubility | Insoluble in water |

Applications in Research and Drug Development

The primary application of this compound is as a versatile derivatization agent, particularly for analyses involving gas chromatography (GC).[1] Its utility stems from the introduction of a polyfluorinated moiety into the analyte molecule. This pentafluorobenzyl group is strongly electrophoric (electron-capturing), which dramatically increases the sensitivity of detection by an electron capture detector (ECD).

Key applications include the derivatization of:

-

Carboxylic Acids: PFBBr is extensively used to convert short-chain fatty acids and other carboxylic acids into their corresponding pentafluorobenzyl esters. This is crucial for their trace analysis in complex biological matrices.[5]

-

Phenols: It reacts with phenols to form pentafluorobenzyl ethers, enabling the sensitive quantification of halogenated phenols in environmental samples like air, water, and sediment.[6][7]

-

Thiols (Mercaptans) and Sulfonamides: This reagent effectively derivatizes thiols and sulfonamides for GC analysis.[3]

-

Inorganic Anions: PFBBr has been successfully used for the derivatization and subsequent GC-MS analysis of inorganic anions such as nitrite (B80452) and nitrate (B79036) in biological samples.[8]

This derivatization strategy is a cornerstone of many validated analytical methods, including EPA Method 8041A for the analysis of phenols.[9][10] The resulting derivatives are not only suitable for GC-ECD but also for analysis by gas chromatography-mass spectrometry (GC-MS), often using negative chemical ionization (NCI) for enhanced sensitivity.[11]

Experimental Protocols

Detailed methodologies are critical for the successful application of PFBBr. Below is a representative protocol for the derivatization of short-chain fatty acids (SCFAs) in biological samples for GC-MS analysis.

Protocol: Extraction and Derivatization of SCFAs

This protocol is adapted from a method for the simultaneous extraction and derivatization of SCFAs (C1 to C7) for detection by negative chemical ionization GC/MS.[12]

Materials:

-

This compound (PFBBr)[12]

-

N,N-diisopropylethylamine (DIPEA)[12]

-

Methanol

-

Hexane[12]

-

0.9% (w/v) Sodium Chloride solution[12]

-

Internal standards (e.g., 13C-labeled SCFAs)[12]

-

Sample (10-100 mg of tissue or cells)[12]

-

2.0 mL microcentrifuge tubes[12]

Procedure:

-

Sample Homogenization: Place a weighed amount of frozen sample (10-100 mg) into a 2.0 mL microcentrifuge tube containing a 3-mm stainless steel ball bearing.[12] Homogenize using a lab shaker or vortexer, ensuring the sample remains frozen. Centrifuge briefly to collect the material at the bottom of the tube.[12]

-

Reagent Addition: To the homogenized sample, add 400 µL of methanol, 100 µL of internal standard solution, 100 µL of 172 mM PFBBr in methanol, and 10 µL of diisopropylethylamine.[12] The addition of DIPEA raises the pH to approximately 8, facilitating the reaction.[12]

-

Derivatization Reaction: Vortex the mixture for 3 minutes to ensure thorough mixing.[12] Incubate the sealed tubes at 60 °C for 30 minutes in a heating block or oven.[12]

-

Cooling: After incubation, cool the tubes on ice and spin down briefly before opening.[12]

-

Liquid-Liquid Extraction: Add 150 µL of hexane (B92381) and 150 µL of 0.9% (w/v) sodium chloride solution to the tube.[12] Vortex thoroughly and then centrifuge briefly to separate the phases.[12]

-

Sample Collection: Carefully pipette the upper hexane layer, which contains the derivatized SCFAs, into an autosampler vial.[12] Cap the vial and store it in a freezer until analysis by GC-MS.[12]

Note on Reagent Purity: Commercial PFBBr can contain trace amounts of acidic contaminants. To remove these, a solution of PFBBr in hexane can be washed three times with an equal volume of ultrapure water. The upper hexane layer is retained, evaporated under nitrogen, and the resulting purified PFBBr is redissolved in methanol.[12]

Workflow Visualization

The derivatization and analysis process can be visualized as a logical workflow from sample preparation to data acquisition.

Caption: Experimental workflow for analyte derivatization with PFBBr.

References

- 1. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. This compound 99 1765-40-8 [sigmaaldrich.com]

- 5. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. settek.com [settek.com]

- 10. epa.gov [epa.gov]

- 11. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

A Comprehensive Technical Guide to 2,3,4,5,6-Pentafluorobenzyl Bromide in Scientific Research

For researchers, scientists, and professionals in drug development and analytical chemistry, 2,3,4,5,6-Pentafluorobenzyl bromide is a crucial reagent. This guide provides an in-depth overview of its synonyms, scientific applications, and detailed experimental protocols.

Synonyms and Nomenclature

In scientific literature and chemical catalogs, this compound is known by several names. Accurate identification is key to effective literature searches and procurement.

Systematic and Common Names:

-

IUPAC Name: 1-(bromomethyl)-2,3,4,5,6-pentafluorobenzene[1]

-

Pentafluorobenzyl bromide[1]

-

(Bromomethyl)pentafluorobenzene[1]

-

α-Bromo-2,3,4,5,6-pentafluorotoluene[2]

-

1-Bromomethylpentafluorobenzene

-

Toluene (B28343), alpha-bromo-2,3,4,5,6-pentafluoro-

Abbreviations and Identifiers:

Core Application: Derivatization for Analytical Chemistry

This compound is predominantly used as a derivatizing agent in analytical chemistry, particularly for gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD). The primary function of derivatization with PFBBr is to convert polar, non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. The pentafluorobenzyl group also significantly enhances the sensitivity of detection by ECD and negative chemical ionization mass spectrometry (NICI-MS).

This reagent is highly effective for derivatizing a range of functional groups, including:

-

Phenols[4]

-

Thiols (Mercaptans)[6]

-

Inorganic anions (e.g., nitrite (B80452), nitrate)[7][8]

-

Sulfonamides[3]

Quantitative Data from Derivatization Studies

The following tables summarize quantitative data from various studies that have employed this compound for derivatization.

Table 1: Quantification of Nitrite and Nitrate (B79036) in Biological Samples

| Analyte | Matrix | Detection Limit | Method | Reference |

| Nitrite | Urine, Plasma | 22 fmol | GC-MS | [9] |

| Nitrate | Urine, Plasma | Not specified | GC-MS | [9] |

| Nitrite & Nitrate | Urine, Plasma | 50 fmol (for ¹⁵N-labeled standards) | GC-MS | [10] |

Table 2: Quantification of Halogenated Phenols in Environmental Samples

| Analyte | Matrix | Detection Limit | Method | Reference |

| Chloro-, Bromo-, and Dichlorophenols | Air | 0.0033 - 0.0073 µg/m³ | GC-MS | [11] |

| Chloro-, Bromo-, and Dichlorophenols | Water | 0.0066 - 0.0147 µg/L | GC-MS | [11] |

| Chloro-, Bromo-, and Dichlorophenols | Sediment | 0.33 - 0.73 µg/kg | GC-MS | [11] |

Table 3: Quantification of Perfluoroalkyl Carboxylic Acids (PFCAs) in Water

| Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Method | Reference |

| Seven PFCAs | Tap Water | 0.1 - 0.28 ng/L | 0.3 - 0.84 ng/L | GC-MS | [12] |

Table 4: Quantification of Polyfunctional Thiols in Wine

| Analyte | Matrix | Limit of Detection (LOD) | Method | Reference |

| 4-mercapto-4-methyl-2-pentanone (4-MMP) | Wine | 0.9 ng/L | HS-SPME-GC-MS | [13] |

| 3-mercaptohexanol (3-MH) | Wine | 1 ng/L | HS-SPME-GC-MS | [13] |

| 3-mercaptohexylacetate (3-MHA) | Wine | 17 ng/L | HS-SPME-GC-MS | [13] |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below.

Protocol 1: Derivatization of Nitrite and Nitrate in Biological Samples

This protocol is adapted from a method for the simultaneous quantitative measurement of nitrite and nitrate in biological samples like plasma, urine, and saliva.[7]

Materials:

-

This compound (PFB-Br)

-

Toluene

-

Nitrogen gas supply

-

Sample (e.g., 100 µL of urine or plasma)

-

Internal standards ([¹⁵N]nitrite and [¹⁵N]nitrate)

Procedure:

-

To a 100 µL aliquot of the sample, add 400 µL of acetone.

-

Add 10 µL of PFB-Br solution.

-

For optimal derivatization, heat the mixture at 50°C. The recommended heating time is 5 minutes for nitrite and 60 minutes for nitrate.[7]

-

After heating, evaporate the acetone under a stream of nitrogen gas.

-

Extract the derivatized analytes by adding 1 mL of toluene and vortexing.

-

The toluene layer, containing the PFB derivatives, can then be analyzed by GC-MS.

Protocol 2: Derivatization of Carboxylic Acids and Phenols

This protocol utilizes a crown ether as a catalyst for the derivatization of carboxylic acids and phenols.

Materials:

-

Sample containing carboxylic acids or phenols

-

This compound (PFB-Br) solution (10% in acetone)

-

18-crown-6 (B118740) ether solution in acetone

-

Acetone

Procedure:

-

Dry the sample extract by passing a gentle stream of nitrogen over it.

-

Reconstitute the dried sample in 500 µL of acetone.

-

Add 20 µL of a 10% PFB-Br solution in acetone.

-

Add 50 µL of an 18-crown-6 ether solution in acetone.

-

Allow the reaction to proceed at room temperature for 24 hours before GC analysis.

Protocol 3: Extractive Alkylation of Thiols

This method describes the simultaneous extraction and derivatization of thiols.

Materials:

-

Sample containing thiols

-

Methylene (B1212753) chloride

-

0.1 M tetrabutylammonium (B224687) hydrogen sulfate (B86663) (phase transfer catalyst)

-

0.2 M sodium hydroxide (B78521)

-

This compound (PFB-Br)

Procedure:

-

In a reaction vessel, combine 0.2 mg of the sample with 1 mL of methylene chloride.

-

Add 1 mL of 0.1 M tetrabutylammonium hydrogen sulfate.

-

Add 1 mL of 0.2 M sodium hydroxide to create basic conditions.

-

Add 25 µL of PFB-Br solution and cap the vessel.

-

Shake the mixture for 20-30 minutes at 25°C.

-

An aliquot of the organic phase can be directly analyzed by GC. For GC-ECD analysis, the solvent should be evaporated and the residue redissolved in a suitable solvent.[6]

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the derivatization and analysis processes.

References

- 1. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pentafluorobenzyl bromide - A versatile derivatization agent in chromatography and mass spectrometry: II. Analysis of organic acids and bases, and comparison with other perfluorinated reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantification of nitrite and nitrate in human urine and plasma as pentafluorobenzyl derivatives by gas chromatography-mass spectrometry using their 15N-labelled analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous derivatization and quantification of the nitric oxide metabolites nitrite and nitrate in biological fluids by gas chromatography/mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by this compound derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Polyfunctional Thiols in Wine by HS-SPME-GC-MS Following Extractive Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety and handling precautions for Pentafluorobenzyl bromide (PFBBr)

An In-depth Technical Guide to the Safe Handling of Pentafluorobenzyl Bromide (PFBBr)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzyl bromide (PFBBr), also known as α-bromo-2,3,4,5,6-pentafluorotoluene, is a versatile derivatizing agent widely employed in analytical chemistry, particularly in gas chromatography (GC) and mass spectrometry (MS).[1][2] Its utility lies in its ability to react with various functional groups, such as carboxylic acids, phenols, and thiols, to form stable derivatives with enhanced sensitivity for detection.[2][3] However, its reactive nature also necessitates stringent safety and handling precautions to mitigate potential hazards in the laboratory. This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses associated with PFBBr.

Hazard Identification and Classification

PFBBr is classified as a hazardous substance and requires careful handling.[4][5][6] It is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[4][7][8] It is also a lachrymator, meaning it can cause tearing of the eyes.[1][2] Some sources also indicate that it is suspected of causing cancer.[7]

GHS Hazard Statements:

Chemical and Physical Properties

A summary of the key physical and chemical properties of PFBBr is provided in the table below.

| Property | Value |

| CAS Number | 1765-40-8 |

| Molecular Formula | C7H2BrF5 |

| Molecular Weight | 260.99 g/mol [1][9][10] |

| Appearance | Clear, colorless to yellowish liquid[5][11] |

| Melting Point | 18-20 °C (64.4-68 °F)[1][11] |

| Boiling Point | 174-175 °C (345.2-347 °F)[5][6] |

| Density | 1.728 g/mL at 25 °C (77 °F)[5][6] |

| Flash Point | 83 °C (181.4 °F) - closed cup[9] |

| Solubility | Insoluble in water, hydrolyzes in water[4][11] |

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling PFBBr to prevent exposure.

| PPE Type | Specifications |

| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[5] |

| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves (e.g., Viton®, Barrier®). Gloves must be inspected prior to use.[5] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an organic vapor cartridge.[4][5] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[5][7]

-

Avoid breathing mist, gas, or vapors.[5]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[5][8]

-

Do not eat, drink, or smoke in the handling area.[7]

-

Wash hands thoroughly after handling.[4]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][12]

-

Store under an inert atmosphere as the compound is moisture-sensitive.[4][12]

-

Store away from incompatible materials.[7]

Chemical Incompatibilities and Hazardous Decomposition

PFBBr is incompatible with a range of substances and can produce hazardous decomposition products.

Incompatible Materials:

Hazardous Decomposition Products:

-

Carbon monoxide (CO)[4]

-

Carbon dioxide (CO2)[4]

-

Hydrogen halides[4]

-

Gaseous hydrogen fluoride (B91410) (HF)[4][12]

Caption: PFBBr Chemical Incompatibility Diagram.

Spill and Disposal Procedures

Spill Response:

-

Evacuate personnel from the spill area.

-

Ensure adequate ventilation and remove all sources of ignition.[5]

-

Wear appropriate personal protective equipment (see Section 4).[5]

-

Contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[4][7]

-

Collect the absorbed material into a suitable, closed container for disposal.[4][5]

-

Do not let the chemical enter drains.[5]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[4][5]

-

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[13]

First Aid Measures

Immediate medical attention is required for all routes of exposure.[4]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[4][5] |

| Skin Contact | Immediately take off all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash contaminated clothing before reuse.[4][5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration.[4][5] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4][5] |

Experimental Protocols: Generalized Derivatization Workflow

PFBBr is commonly used to derivatize analytes for enhanced detection in chromatographic methods. The following is a generalized workflow for a typical derivatization reaction. Specific conditions such as solvent, temperature, and reaction time will vary depending on the analyte.

Caption: Generalized workflow for analyte derivatization using PFBBr.

Conclusion

Pentafluorobenzyl bromide is a valuable reagent for chemical analysis, but it poses significant health and safety risks. Adherence to the safety precautions and handling procedures outlined in this guide is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment. Researchers, scientists, and drug development professionals must be fully aware of the hazards associated with PFBBr and be prepared to respond effectively in case of an emergency.

References

- 1. Pentafluorobenzyl bromide | C7H2BrF5 | CID 74484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. tcichemicals.com [tcichemicals.com]

- 9. 2,3,4,5,6-五氟溴化苄 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. scbt.com [scbt.com]

- 11. lookchem.com [lookchem.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Core Mechanism of Pentafluorobenzyl Bromide (PFBBr) as a Derivatizing Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorobenzyl bromide (PFBBr) is a versatile and widely used derivatizing agent in analytical chemistry, particularly for chromatographic and mass spectrometric applications. Its primary function is to modify analytes to enhance their volatility, thermal stability, and detectability, thereby enabling the sensitive and accurate quantification of a wide range of compounds. This technical guide provides a comprehensive overview of the core mechanism of action of PFBBr, detailed experimental protocols, and quantitative data to support its application in research and development.

Core Mechanism of Action

The derivatization of analytes with PFBBr proceeds via a bimolecular nucleophilic substitution (S(_N)2) reaction.[1][2][3] In this concerted, single-step mechanism, a nucleophile attacks the electrophilic benzylic carbon of PFBBr, leading to the displacement of the bromide ion as the leaving group.[1][4] The nucleophile is typically an anion formed by the deprotonation of an acidic functional group on the analyte molecule.

Key features of the S(_N)2 reaction with PFBBr include:

-

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[1][2]

-

Transition State: A transient, high-energy state is formed where the nucleophile and the leaving group are both partially bonded to the carbon atom.[4]

-

Inversion of Configuration: If the carbon atom at the reaction center is chiral, the S(_N)2 reaction results in an inversion of its stereochemical configuration.[1]

-

Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the analyte (nucleophile) and PFBBr.[2]

The pentafluorobenzyl (PFB) group introduced onto the analyte molecule imparts several advantageous properties:

-

Enhanced Volatility: The PFB group increases the volatility of polar analytes, making them suitable for gas chromatography (GC) analysis.[5][6]

-

Improved Thermal Stability: The resulting PFB derivatives are generally more thermally stable, preventing degradation in the hot GC injection port and column.[7]

-

Increased Sensitivity: The five fluorine atoms in the PFB group are strongly electron-capturing. This property significantly enhances the sensitivity of detection by Electron Capture Detectors (ECD) and Negative Chemical Ionization Mass Spectrometry (NCI-MS).[5][8]

Analyte Scope

PFBBr is effective for the derivatization of a broad range of nucleophilic compounds, including:

-

Sulfonamides[13]

Catalysis in PFBBr Derivatization

To facilitate the deprotonation of the analyte and enhance the reaction rate, a base or a phase-transfer catalyst is often employed.

-

Bases: Strong bases like potassium carbonate (K(_2)CO(_3)) or weaker bases can be used to generate the nucleophilic anion of the analyte.[10]

-

Phase-Transfer Catalysts (PTCs): In two-phase systems (e.g., aqueous/organic), PTCs are used to transport the analyte anion from the aqueous phase to the organic phase where the PFBBr reagent is located.[13][15] Common PTCs include quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) hydrogen sulfate) and crown ethers (e.g., 18-crown-6).[13][16][17] Crown ethers function by complexing with cations (like K

), which in turn enhances the reactivity of the accompanying anion.[13]+

Quantitative Data Summary

The following tables summarize quantitative data from various studies employing PFBBr derivatization, providing insights into reaction conditions and analytical performance.

| Analyte Class | Compound(s) | Detection Limit (LOD) / Quantitation Limit (LOQ) | Recovery (%) | Reference(s) |

| Phenols | Halogenated Phenols | LOD: 0.0033 - 0.0073 µg/m³ (air), 0.0066 - 0.0147 µg/L (water), 0.33 - 0.73 µg/kg (sediment) | > 90% | [11] |

| 11 Phenols | Instrumental Detection Limits: 2.6 - 290 fg | 81.2 - 106.3% (most phenols) | [18] | |

| Thiols | Thiol Compounds | LOD: 1.2 - 2.6 ng/L, LOQ: 4.3 - 8.3 ng/L | - | [19] |

| Fatty Acids | Short-Chain Fatty Acids | - | 55.7 - 97.9% | [20] |

| 44 Fatty Acids | LOD: 30 - 300 nM | - | [21][22] |

Table 1: Summary of Limits of Detection/Quantitation and Recoveries for Various Analytes Derivatized with PFBBr.

| Analyte Class | Reaction Temperature (°C) | Reaction Time (minutes) | Reference(s) |

| Carboxylic Acids | 60 | 60 - 90 | [23] |

| 60 - 70 | 60 | [9] | |

| Phenols | 80 | 300 | [10][18] |

| Short-Chain Fatty Acids | 60 | 30 | [24] |

| 60 | 90 | [25] |

Table 2: Typical Reaction Conditions for PFBBr Derivatization.

Experimental Protocols

The following are detailed methodologies for the derivatization of key analyte classes using PFBBr.

Protocol 1: Derivatization of Carboxylic Acids (e.g., Short-Chain Fatty Acids)

This protocol is adapted from methods for the analysis of short-chain fatty acids.[24]

Materials:

-

Sample containing carboxylic acids

-

Methanol

-

Hexane (B92381) or Isooctane

-

Pentafluorobenzyl bromide (PFBBr)

-

N,N-diisopropylethylamine (DIPEA)

-

Sodium chloride

-

Internal standards (e.g., isotopically labeled carboxylic acids)

-

2.0 mL Eppendorf tubes

-

Vortex mixer

-

Centrifuge

-

Incubator or water bath

Procedure:

-

Sample Preparation:

-

For solid samples (e.g., tissue, feces), weigh 10-100 mg into a 2.0 mL Eppendorf tube.[24]

-

Add internal standards to the sample.

-

-

Extraction and Derivatization:

-

Add 500 µL of a solution containing 172 mM PFBBr and 172 mM DIPEA in a suitable organic solvent (e.g., acetone (B3395972) or acetonitrile).

-

Vortex the mixture vigorously for 1 minute.

-

-

Reaction:

-

Incubate the tubes at 60°C for 30 minutes.[24]

-

After incubation, cool the tubes on ice.

-

-

Liquid-Liquid Extraction:

-

Add 150 µL of hexane and 150 µL of 0.9% (w/v) sodium chloride solution.[24]

-

Vortex thoroughly and then centrifuge to separate the phases.

-

-

Sample Analysis:

-

Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[24]

-

Protocol 2: Derivatization of Phenols

This protocol is based on methods for the analysis of halogenated phenols.[10][11]

Materials:

-

Sample containing phenols

-

2-Propanol or Acetone

-

Pentafluorobenzyl bromide (PFBBr)

-

Potassium carbonate (K(_2)CO(_3)), anhydrous

-

Hexane

-

Reaction vials with screw caps

-

Water bath or heating block

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

If the sample is aqueous, perform a liquid-liquid extraction with a suitable solvent like dichloromethane.

-

Evaporate the solvent and redissolve the residue in 2-propanol or acetone.[10]

-

-

Derivatization:

-

To the sample extract in a reaction vial, add an excess of anhydrous potassium carbonate.

-

Add the PFBBr derivatizing agent (e.g., 50 µL of a 10% solution in acetone).

-

Seal the vial tightly.

-

-

Reaction:

-

Extraction of Derivatives:

-

After the reaction, allow the vial to cool to room temperature.

-

Add hexane to the mixture and vortex to extract the pentafluorobenzyl ether derivatives.[10]

-

-

Sample Analysis:

-

Transfer the hexane layer to an autosampler vial for analysis by GC-MS or GC-ECD.[10]

-

Protocol 3: Derivatization of Thiols

This protocol is a general method for the derivatization of thiol-containing compounds.[5]

Materials:

-

Sample containing thiols

-

Buffer solution (e.g., phosphate (B84403) buffer, pH 7.5)

-

Pentafluorobenzyl bromide (PFBBr) solution in a suitable organic solvent (e.g., acetone)

-

Base (e.g., potassium carbonate or a strong organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))[19]

-

Extraction solvent (e.g., hexane or ethyl acetate)

-

Reaction vials

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Dissolve or suspend the sample in a buffer solution to maintain a basic pH, which facilitates the formation of the thiolate anion.

-

-

Derivatization:

-

Add the PFBBr solution and the base to the sample vial.

-

The reaction is typically carried out at room temperature or with gentle heating (e.g., 25-40°C).[19]

-

-

Reaction:

-

Allow the reaction to proceed for a sufficient time (e.g., 20-30 minutes) with occasional mixing.

-

-

Extraction:

-

Add the extraction solvent and vortex vigorously to extract the PFB-thioether derivatives.

-

Centrifuge to separate the phases.

-

-

Sample Analysis:

-

Transfer the organic layer to an autosampler vial for GC-MS analysis.

-

Visualizations

The following diagrams illustrate the key processes involved in PFBBr derivatization.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. scispace.com [scispace.com]

- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Derivatization of thiol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. The Chemist | Journal of the American Institute of Chemists [theaic.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Pentafluorobenzylation of O4-ethylthymidine and analogues by phase-transfer catalysis for determination by gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples. | Sigma-Aldrich [sigmaaldrich.com]

- 21. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 22. Potential of atmospheric pressure ionization sources for the analysis of free fatty acids in clinical and biological samples by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 25. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Physical and Chemical Stability of 2,3,4,5,6-Pentafluorobenzyl Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr) is a critical reagent in analytical chemistry and drug development, primarily utilized as a derivatizing agent to enhance the detectability of various analytes in chromatographic methods. Its high reactivity, while beneficial for derivatization, also predisposes it to degradation, impacting its purity, shelf-life, and the accuracy of analytical methods. This technical guide provides a comprehensive overview of the physical and chemical stability of PFBBr, outlining its key properties, degradation pathways, recommended storage and handling conditions, and proposed methodologies for stability assessment. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals to ensure the proper use and storage of this important chemical intermediate.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or solid, depending on the ambient temperature, with a sharp, pungent odor. Due to its low melting point, it may exist as a solidified melt or a supercooled liquid. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Chemical Formula | C₇H₂BrF₅ | |

| Molecular Weight | 260.99 g/mol | |

| CAS Number | 1765-40-8 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Melting Point | 19-20 °C | |

| Boiling Point | 174-175 °C | |

| Density | 1.728 g/mL at 25 °C | |

| Flash Point | 83 °C (closed cup) | |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol, ether, carbon tetrachloride, and benzene. | |

| Refractive Index | n20/D 1.471 |

Chemical Stability and Degradation Pathways

The stability of this compound is intrinsically linked to its chemical reactivity. The presence of a highly electronegative pentafluorophenyl ring and a labile benzylic bromide makes the molecule susceptible to nucleophilic attack and other degradation pathways.

Hydrolytic Stability

PFBBr is sensitive to moisture and is hydrolyzed by water. The primary degradation pathway is the nucleophilic substitution of the bromide ion by a hydroxyl group, leading to the formation of 2,3,4,5,6-pentafluorobenzyl alcohol and hydrobromic acid. This reaction is analogous to the hydrolysis of other benzyl (B1604629) halides. The rate of hydrolysis is expected to be influenced by pH, temperature, and the presence of catalysts.

Thermal Stability

Photostability

Exposure to light, particularly UV radiation, can induce photodegradation of halogenated aromatic compounds. While specific studies on the photostability of PFBBr are limited, it is prudent to protect the compound from light to prevent potential degradation. Photolytic degradation could involve cleavage of the carbon-bromine bond, leading to the formation of radical species and subsequent secondary reactions.

Incompatibility

The reactivity of PFBBr with various nucleophiles makes it incompatible with a range of substances. Contact with these materials can lead to rapid degradation of PFBBr and potentially hazardous reactions.

Table 2: Incompatible Materials with this compound

| Incompatible Material | Potential Reaction/Hazard | References |

| Strong Oxidizing Agents | May cause a violent reaction. | |

| Bases (e.g., Amines, Hydroxides) | Rapid nucleophilic substitution, leading to degradation. | |

| Alcohols | Reacts to form ethers. | |

| Metals | May cause corrosion. | |

| Water/Moisture | Hydrolysis to form 2,3,4,5,6-pentafluorobenzyl alcohol and HBr. |

Recommended Storage and Handling

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is essential.

Storage Conditions

-

Temperature: Store in a cool, dry place. Some suppliers recommend storage below +30°C.

-

Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture and oxygen.

-

Container: Keep containers tightly sealed and in their original packaging. Protect containers from physical damage.

-

Location: Store in a well-ventilated area, away from incompatible materials. A corrosives area is recommended.

Handling Precautions

-

Ventilation: Use in a well-ventilated area or with local exhaust ventilation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (safety glasses/goggles), and face protection. A respirator may be required if there is a risk of inhalation.

-

General Hygiene: Do not eat, drink, or smoke when handling the compound. Wash hands thoroughly after handling.

-

Moisture Avoidance: Avoid contact with water and moisture to prevent hydrolysis.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various environmental conditions. The following protocols are based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and can be adapted for this compound.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish degradation pathways. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

4.1.1. Hydrolytic Degradation

-

Objective: To evaluate the stability of PFBBr in aqueous solutions at different pH values.

-

Procedure:

-

Prepare solutions of PFBBr in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., purified water) media.

-

Store the solutions at a controlled temperature (e.g., 40°C).

-

Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples using a validated stability-indicating analytical method to determine the concentration of PFBBr and any degradation products.

-

4.1.2. Oxidative Degradation

-

Objective: To assess the susceptibility of PFBBr to oxidation.

-

Procedure:

-

Prepare a solution of PFBBr in a suitable solvent and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Monitor the reaction over time by withdrawing and analyzing aliquots.

-

4.1.3. Thermal Degradation

-

Objective: To investigate the effect of high temperature on the stability of PFBBr.

-

Procedure:

-

Place a solid sample of PFBBr in a controlled temperature oven (e.g., 60°C, 80°C).

-

For solution stability, prepare a solution of PFBBr in a suitable inert solvent and heat it.

-

Analyze samples at various time points to assess the extent of degradation.

-

4.1.4. Photodegradation

-

Objective: To determine the photosensitivity of PFBBr.

-

Procedure:

-

Expose a solid or solution sample of PFBBr to a light source with a specified output (e.g., UV-A and visible light) according to ICH Q1B guidelines.

-

Simultaneously, keep a control sample protected from light.

-

Analyze both the exposed and control samples after a defined period to quantify any photodegradation.

-

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

Table 3: Recommended Conditions for Long-Term and Accelerated Stability Studies (based on ICH Q1A(R2))

| Study | Storage Condition | Minimum Duration |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

RH = Relative Humidity. For a substance stored in a container that is a barrier to moisture, humidity control is not necessary.

Procedure:

-

Package PFBBr in its intended container-closure system.

-

Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).

-

Analyze the samples for appearance, assay of PFBBr, and levels of degradation products using a validated stability-indicating method.

Analytical Methodology

A validated stability-indicating analytical method is crucial for accurately assessing the stability of PFBBr. This method must be able to separate and quantify the intact compound from its potential degradation products.

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is a suitable technique. The method should be developed and validated for specificity, linearity, accuracy, precision, and robustness.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed, particularly for identifying volatile degradation products. Given the thermal lability of PFBBr, careful optimization of the injector temperature is necessary to prevent on-column degradation.

Conclusion

This compound is a highly reactive and valuable reagent that requires careful handling and storage to maintain its stability and purity. Its primary degradation pathway is hydrolysis, and it is also susceptible to thermal and photolytic degradation. Adherence to recommended storage conditions, including a cool, dry, and inert environment, is critical for its shelf-life. A comprehensive stability testing program, incorporating forced degradation and long-term/accelerated studies with a validated stability-indicating analytical method, is essential for a thorough understanding of its stability profile. The information and protocols provided in this guide are intended to assist researchers and drug development professionals in the effective and safe utilization of this important chemical.

The Analytical Edge: A Technical Guide to Pentafluorobenzyl Bromide (PFBBr) Derivatization

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, achieving high sensitivity, selectivity, and robust quantification of trace-level analytes is paramount. This is particularly critical in fields such as environmental monitoring, clinical diagnostics, and pharmaceutical development, where the accurate measurement of phenols, thiols, and carboxylic acids can have significant implications. Chemical derivatization serves as a powerful strategy to enhance the analytical properties of these compounds, and among the array of available reagents, Pentafluorobenzyl bromide (PFBBr) has emerged as a versatile and highly effective tool.

This technical guide provides an in-depth exploration of the core advantages of using PFBBr in analytical chemistry. We will delve into the reaction mechanisms, provide detailed experimental protocols for key analyte classes, present quantitative performance data, and visualize the experimental workflows to offer a comprehensive resource for researchers and scientists.

Core Advantages of PFBBr Derivatization

Pentafluorobenzyl bromide is a derivatizing agent that reacts with nucleophilic functional groups, such as those found in phenols, thiols, and carboxylic acids, through a nucleophilic substitution reaction.[1][2] The primary advantages of employing PFBBr lie in the profound impact it has on the physicochemical properties of the target analytes, leading to significant improvements in their analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

The key benefits of PFBBr derivatization include:

-

Enhanced Volatility: Many polar analytes, such as phenols and carboxylic acids, exhibit poor volatility, making them unsuitable for direct GC analysis. The addition of the pentafluorobenzyl group significantly increases the volatility of these compounds, allowing for their efficient separation and detection by GC.[1][3]

-

Increased Thermal Stability: The resulting PFB-derivatives are generally thermally stable, a crucial characteristic for withstanding the high temperatures employed in GC inlets and columns without degradation.[4]

-

Exceptional Sensitivity with Electron Capture Detection (ECD): The five fluorine atoms on the phenyl ring make PFBBr derivatives highly electronegative.[4] This property makes them ideal for ultra-sensitive detection using an Electron Capture Detector (ECD) in GC, which is particularly responsive to halogenated compounds. Detection limits in the picogram to femtogram range are often achievable.[5]

-

Improved Mass Spectrometric Detection: In mass spectrometry (MS), particularly with negative chemical ionization (NCI), PFBBr derivatives exhibit excellent ionization efficiency, leading to the formation of abundant and stable characteristic ions.[5] This results in enhanced sensitivity and selectivity for GC-MS analysis.[5]

-

Versatility: PFBBr is a versatile reagent that can be used to derivatize a wide range of nucleophilic compounds, including phenols, thiols, carboxylic acids, and even some amines and inorganic anions.[1][6][7] This broad applicability makes it a valuable tool for multi-analyte methods.

-

UV-Absorbing Properties for HPLC: The pentafluorobenzyl group is a strong chromophore, imparting significant UV absorbance to the derivatives. This facilitates sensitive detection of the derivatized analytes by HPLC with a UV detector.[7][8]

Quantitative Performance Data

The following tables summarize key quantitative data for the analysis of various compounds after derivatization with PFBBr, highlighting the significant improvements in detection limits and recovery rates.

| Analyte Class | Compound Example | Analytical Method | Detection Limit | Recovery Rate (%) | Reference |

| Phenols | Halogenated Phenols | GC-MS | 0.0066 - 0.0147 µg/L (water) | >90 | [6] |

| GC-MS (NICI-SIM) | 2.6 - 290 fg (instrumental) | 81.2 - 106.3 | [5] | ||

| Carboxylic Acids | Perfluoroalkyl Carboxylic Acids (PFCAs) | GC-MS | 0.1 - 0.28 ng/L | - | [9] |

| Short-Chain Fatty Acids (SCFAs) | GC-MS | 0.244 - 0.977 µM | 55.7 - 97.9 | [10] | |

| Thiols | 4-Phenylbutane-2-thiol | GC-MS | - | - | [2] |

Experimental Protocols

Detailed methodologies for the derivatization of phenols, thiols, and carboxylic acids are provided below. These protocols serve as a starting point and may require optimization based on the specific analyte and sample matrix.

Derivatization of Phenols for GC-MS Analysis

This protocol is adapted for the trace analysis of phenols, particularly halogenated phenols.[1]

Materials:

-

Sample extract containing phenolic compounds

-

Pentafluorobenzyl bromide (PFBBr) solution

-

Potassium carbonate (K₂CO₃)

-

Acetone (HPLC-grade)

-

Hexane (B92381) (HPLC-grade)

-

Reaction vial with a screw cap

-

Water bath or heating block

Procedure:

-

Sample Preparation: The sample should be extracted using a suitable method, and the solvent exchanged to a compatible solvent like acetone.[1]

-

Derivatization Reaction: To the sample extract in a reaction vial, add the PFBBr derivatizing agent and potassium carbonate, which acts as a catalyst.[1]

-

Seal the vial and heat it in a water bath or heating block. The reaction is typically carried out at an elevated temperature (e.g., 80°C) for a specific duration (e.g., 5 hours) to ensure complete derivatization.[1][5]

-

Extraction of Derivatives: After the reaction is complete and the vial has cooled to room temperature, add hexane to the mixture.[1]

-

Vortex the vial to extract the pentafluorobenzyl ether derivatives into the hexane layer.[1]

-

Analysis: Carefully transfer the hexane layer to an autosampler vial for analysis by GC-MS or GC-ECD.[1]

Derivatization of Thiols for HPLC Analysis

This protocol outlines a general procedure for the derivatization of thiols with PFBBr.

Materials:

-

Sample containing thiol compounds

-

PFBBr solution in a suitable organic solvent (e.g., acetonitrile)

-

Base catalyst (e.g., potassium carbonate or a non-nucleophilic organic base)

-

Reaction vial with a screw cap

-

HPLC-grade solvent for reconstitution (e.g., mobile phase)

Procedure:

-

Sample Preparation: Ensure the sample is in a suitable solvent and that the pH is adjusted to be basic to facilitate the deprotonation of the thiol group to the more nucleophilic thiolate anion.[2]

-

Derivatization Reaction: Add the PFBBr solution and the base catalyst to the sample in a reaction vial.

-

Seal the vial and allow the reaction to proceed at room temperature or with gentle heating, depending on the reactivity of the thiol.

-

Quenching and Preparation for Analysis: After the reaction is complete, the reaction can be quenched by acidification. The solvent may be evaporated, and the residue reconstituted in the HPLC mobile phase.

-

Analysis: Inject the reconstituted sample into the HPLC system for analysis.

Derivatization of Carboxylic Acids for GC-MS Analysis

This protocol describes the extractive alkylation of carboxylic acids.[8]

Materials:

-

Sample containing carboxylic acids (0.2 mg)

-

Methylene (B1212753) chloride (1 mL)

-

0.1 M Tetrabutylammonium (B224687) hydrogen sulfate (B86663) (1 mL)

-

0.2 M Sodium hydroxide (B78521) (1 mL)

-

PFBBr (25 µL)

-

Reaction vessel

Procedure:

-

Reaction Setup: Combine the sample, methylene chloride, tetrabutylammonium hydrogen sulfate, and sodium hydroxide in a reaction vessel.[8]

-

Addition of Derivatizing Agent: Add the PFBBr to the reaction mixture and cap the vessel.[8]

-

Reaction: Shake the mixture for 20-30 minutes at 25°C.[8]

-

Analysis: For GC-FID analysis, an aliquot of the organic layer can be directly injected. For GC-ECD analysis, evaporate the methylene chloride to dryness under a gentle stream of nitrogen and dissolve the residue in a suitable solvent.[8]

Visualizing the Workflow

The following diagrams, generated using the DOT language, illustrate the logical flow of the derivatization and analysis processes.

Caption: General workflow for PFBBr derivatization and analysis.

Caption: Simplified SN2 reaction mechanism of PFBBr derivatization.

Conclusion

Pentafluorobenzyl bromide stands out as a robust and versatile derivatization reagent that significantly enhances the analytical capabilities for a wide range of important compounds. By improving volatility, thermal stability, and detector response, PFBBr derivatization enables the sensitive and reliable quantification of phenols, thiols, and carboxylic acids at trace levels. The detailed protocols and workflow diagrams provided in this guide offer a solid foundation for researchers and scientists to implement this powerful technique in their analytical laboratories, ultimately contributing to advancements in drug development, environmental science, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Trace level determination of phenols as pentafluorobenzyl derivatives by gas chromatography–negative-ion chemical ionization mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous quantification of straight-chain and branched-chain short chain fatty acids by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorobenzyl Bromide (PFBBr): A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of Pentafluorobenzyl bromide (PFBBr), a versatile derivatizing agent crucial for the analysis of a wide range of compounds in research, drug development, and various scientific fields. This document outlines commercially available PFBBr products, their purity grades, and detailed experimental protocols for its application in derivatizing fatty acids, thiols, phenols, and sulfonamides, primarily for gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis.

Commercial Suppliers and Purity Grades of PFBBr

Pentafluorobenzyl bromide is readily available from several reputable chemical suppliers, catering to the diverse needs of the scientific community. The purity of PFBBr is a critical factor for sensitive analytical applications, and suppliers offer a range of grades to suit different requirements. Higher purity grades are particularly important for trace analysis to minimize interference from impurities. Below is a summary of major suppliers and the typical purity grades they offer.

| Supplier | Purity Grade(s) | Notes |

| Sigma-Aldrich (Merck) | ≥98.5% (GC, LiChropur™), 99% | Offers a specific derivatization grade for GC applications.[1][2] |

| Thermo Fisher Scientific | 97%, Alkylation Reagent | Provides PFBBr as a standalone reagent and as part of alkylation reagent kits.[3][4] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | A common choice for general research and synthesis.[5] |

| Santa Cruz Biotechnology | Research Grade | Suitable for a variety of biochemical research applications.[6] |

| Amerigo Scientific | 99% | Caters to the drug discovery and life science research sectors.[7] |

| GTI Laboratory Supplies | 99.7% (Certified® for synthesis) | Offers a high-purity grade suitable for sensitive synthetic work.[8] |

Principles of PFBBr Derivatization

Pentafluorobenzyl bromide is a highly effective derivatizing agent due to the strong electrophilic nature of the benzyl (B1604629) bromide group and the electron-withdrawing properties of the pentafluorophenyl ring. The derivatization reaction is a nucleophilic substitution where a nucleophilic functional group on the analyte molecule (e.g., a carboxylate, thiolate, or phenoxide) attacks the benzylic carbon of PFBBr, displacing the bromide ion. This process forms a stable pentafluorobenzyl ether, ester, or thioether derivative.

The resulting PFB-derivatives exhibit several advantageous properties for analytical separation and detection:

-

Increased Volatility: The derivatization process often converts non-volatile or poorly volatile analytes into more volatile compounds suitable for gas chromatography.

-

Enhanced Thermal Stability: The PFB-derivatives are generally more thermally stable than the parent compounds, preventing degradation in the hot GC injector and column.

-

Excellent Electron-Capturing Properties: The five fluorine atoms on the phenyl ring make the derivatives highly responsive to electron capture detectors (ECD), enabling ultra-sensitive detection at trace levels.

-

Improved Chromatographic Behavior: Derivatization can reduce peak tailing and improve peak shape, leading to better resolution and more accurate quantification.

Experimental Protocols for PFBBr Derivatization

The following sections provide detailed methodologies for the derivatization of various classes of compounds using PFBBr. These protocols are intended as a starting point and may require optimization based on the specific analyte, sample matrix, and analytical instrumentation.

Derivatization of Carboxylic Acids (Fatty Acids)

This protocol is suitable for the analysis of short-chain to long-chain fatty acids by GC-MS.

Materials and Reagents:

-

Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetone (B3395972) or acetonitrile)

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)

-

Anhydrous sodium sulfate (B86663)

-

Hexane (B92381) or Isooctane (GC grade)

-

Sample containing fatty acids

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Preparation: If the sample is in an aqueous solution, acidify to pH < 3 with a suitable acid (e.g., HCl) and extract the fatty acids into an organic solvent like diethyl ether or ethyl acetate. Dry the organic extract over anhydrous sodium sulfate and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 100 µL of acetone or acetonitrile).

-

Derivatization Reaction:

-

Add 50 µL of 10% PFBBr solution in acetone.

-

Add 10 µL of DIPEA or a small amount of powdered anhydrous K₂CO₃ to catalyze the reaction.

-

Vortex the mixture thoroughly.

-

Heat the sealed reaction vial at 60°C for 30 minutes.[8]

-

-

Work-up:

-

After cooling to room temperature, add 500 µL of hexane and 500 µL of water to the reaction mixture.

-

Vortex vigorously for 1 minute to partition the PFB-esters into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.

Workflow for PFBBr Derivatization of Fatty Acids

Caption: Workflow for the derivatization of fatty acids using PFBBr.

Derivatization of Thiols (Mercaptans)

This protocol is effective for enhancing the detectability of thiols in various matrices.

Materials and Reagents:

-

PFBBr solution (e.g., 5% in acetonitrile)

-

A suitable base (e.g., potassium carbonate or triethylamine)

-

Organic extraction solvent (e.g., hexane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Sample containing thiols

Procedure:

-

Deprotonation: In a reaction vial, dissolve the sample containing the thiol in a suitable solvent. Add a base to deprotonate the thiol group, forming the more nucleophilic thiolate anion.

-

Derivatization: Add the PFBBr solution to the reaction mixture. The thiolate anion will attack the PFBBr, displacing the bromide and forming a stable thioether derivative.

-

Reaction Conditions: The reaction can often proceed at room temperature, but gentle heating (e.g., 50-60°C) for 15-30 minutes can accelerate the process.

-

Extraction: After the reaction is complete, add an organic solvent and water to extract the PFB-thioether derivative.

-

Drying and Concentration: Dry the organic layer with anhydrous sodium sulfate and concentrate it under a stream of nitrogen if necessary.

-

Analysis: Reconstitute the residue in a suitable solvent for GC-MS analysis.

Chemical Reaction for Thiol Derivatization

Caption: Nucleophilic substitution reaction for thiol derivatization with PFBBr.

Derivatization of Phenols

This protocol is based on the extractive alkylation of phenols, often used for environmental sample analysis.

Materials and Reagents:

-

PFBBr solution (e.g., in acetone)

-

Potassium carbonate (K₂CO₃) solution (e.g., 10% w/v in water)

-

18-Crown-6 (B118740) ether (as a phase-transfer catalyst)

-

Hexane

-

Sample containing phenols

Procedure:

-

Sample Preparation: For aqueous samples, adjust the pH to be alkaline to ensure the phenols are in their phenoxide form.

-

Phase-Transfer Catalysis: Add the sample to a reaction vial containing a solution of 18-crown-6 in a suitable organic solvent. The crown ether will complex with the potassium ions from the K₂CO₃, facilitating the transfer of the phenoxide ions into the organic phase.

-

Derivatization: Add the PFBBr solution and the K₂CO₃ solution to the vial. Shake or vortex the mixture vigorously for 20-30 minutes at room temperature.

-

Phase Separation: Allow the layers to separate. The PFB-ether derivatives will be in the organic phase.

-

Analysis: The organic layer can be directly analyzed by GC-ECD or GC-MS.

Extractive Alkylation Workflow for Phenols

Caption: Extractive alkylation of phenols using PFBBr and a phase-transfer catalyst.

Derivatization of Sulfonamides

This protocol describes the N-alkylation of sulfonamides for GC-MS analysis.

Materials and Reagents:

-

PFBBr solution (e.g., 30% v/v in anhydrous acetonitrile)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous acetonitrile

-

Sample containing sulfonamides

Procedure:

-

Sample Preparation: Ensure the sample is free of water. If necessary, dissolve the sample in a suitable organic solvent and dry it over a drying agent, then evaporate the solvent.

-

Reaction Setup: Dissolve the dried sample in anhydrous acetonitrile.

-

Derivatization: Add DIPEA followed by the PFBBr solution. Seal the vial and vortex for a short period.

-

Incubation: Heat the reaction mixture at a mild temperature (e.g., 30°C) for 60 minutes.[9]

-

Evaporation and Reconstitution: After the reaction, evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your GC-MS system (e.g., toluene (B28343) or hexane).

-

Analysis: Inject an aliquot of the reconstituted sample into the GC-MS.

PFBBr in Signaling Pathway Research

While PFBBr is a powerful tool in analytical chemistry for derivatization, extensive searches of scientific literature and technical documentation did not yield significant evidence of its widespread use as a specific quenching or modifying agent in cellular signaling pathway studies. The reactivity of PFBBr with a broad range of nucleophiles would likely lead to non-specific alkylation of various biomolecules within a complex cellular environment, making it unsuitable for targeted studies of specific signaling proteins or pathways. Researchers investigating cellular signaling typically employ more specific inhibitors, activators, or probes to modulate the activity of particular enzymes or receptors.

Safety Considerations

Pentafluorobenzyl bromide is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for detailed safety information.

Conclusion

Pentafluorobenzyl bromide remains an indispensable reagent for the derivatization of a wide array of functional groups, enabling sensitive and robust analysis by modern chromatographic techniques. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize PFBBr in their analytical workflows. While its application as a specific modulator of signaling pathways is not well-documented, its utility in analytical chemistry is firmly established. Careful consideration of purity grades and adherence to safety protocols are paramount for successful and safe implementation of PFBBr-based methodologies.

References

- 1. benchchem.com [benchchem.com]

- 2. settek.com [settek.com]

- 3. benchchem.com [benchchem.com]

- 4. Application of a pentafluorobenzyl bromide derivatization method in gas chromatography/mass spectrometry of trace levels of halogenated phenols in air, water and sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 9. GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)2] and quantification of pharmacological acetazolamide in human urine - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular weight of 2,3,4,5,6-Pentafluorobenzyl bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr), also known as α-bromo-2,3,4,5,6-pentafluorotoluene, is a highly versatile organofluorine compound with significant applications in analytical chemistry and organic synthesis. Its unique chemical properties, stemming from the electron-withdrawing nature of the pentafluorophenyl ring, make it an invaluable reagent for derivatization, particularly in gas chromatography (GC) with electron capture detection (ECD) and mass spectrometry (MS). This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and key applications of this compound, with a focus on its utility for researchers in the chemical and pharmaceutical sciences.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| CAS Number | 1765-40-8[1][2] |

| Molecular Weight | 260.99 g/mol [1][2] |

| Molecular Formula | C₇H₂BrF₅[1] |

| Appearance | Colorless to pale yellow liquid |

| Melting Point | 19-20 °C |

| Boiling Point | 174-175 °C |

| Density | 1.728 g/mL at 25 °C |

| Refractive Index | 1.471 at 20 °C |

Synthesis and Reactivity

Synthesis of this compound